
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . . This compound is characterized by the presence of two cyclopropylmethoxy groups attached to the benzaldehyde core, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used as a reference standard in the analysis of related pharmaceutical compounds .
Industry: In the industrial sector, Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other fine chemicals .
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The cyclopropylmethoxy groups can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound, lacking the cyclopropylmethoxy groups.
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of cyclopropylmethoxy groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl and a methoxy group on the benzaldehyde core.
Uniqueness: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is unique due to the presence of cyclopropylmethoxy groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
1369817-76-4 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.306 |
Nom IUPAC |
3,4-bis(cyclopropylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O3/c16-8-13-5-6-14(17-9-11-1-2-11)15(7-13)18-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |
Clé InChI |
TYQLNIUZKKAOHO-UHFFFAOYSA-N |
SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)OCC3CC3 |
Synonymes |
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)
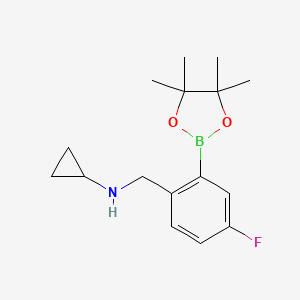
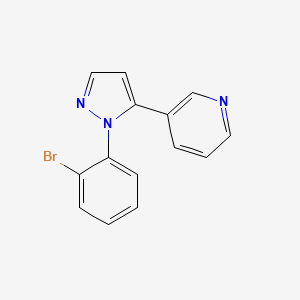
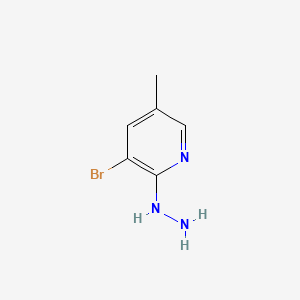
![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)

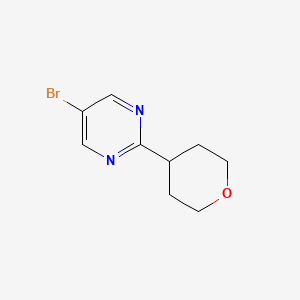
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B567128.png)
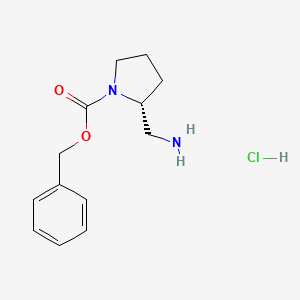
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
